2-{[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide
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Overview
Description
2-{[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide is a complex organic compound that features a unique combination of imidazole, thiazole, and acetamide functional groups
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound belongs to the class of benzimidazoles , which are known to interact with a variety of biological targets.
Mode of Action
Benzimidazoles, in general, are known to interact with their targets by forming hydrogen bonds and hydrophobic interactions . They often bind to the active site of enzymes or receptors, inhibiting their function.
Biochemical Pathways
Benzimidazoles are known to affect a variety of pathways, depending on their specific targets . Without knowledge of the compound’s targets, it is difficult to predict which pathways it might affect.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound are not well-documented. The compound’s bioavailability, half-life, metabolism, and excretion rates are unknown. Benzimidazoles, in general, are known to be well-absorbed and widely distributed in the body .
Result of Action
In general, benzimidazoles are known to inhibit the function of their targets, leading to various downstream effects . .
Preparation Methods
The synthesis of 2-{[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the imidazole and thiazole intermediates, followed by their coupling through a thioether linkage. The reaction conditions usually involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine. Industrial production methods may scale up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride, resulting in the reduction of the imidazole or thiazole rings.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, especially in the presence of strong nucleophiles like sodium hydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce reduced imidazole derivatives.
Scientific Research Applications
2-{[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as a bioactive molecule, with studies exploring its interactions with various biological targets.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the treatment of diseases where imidazole and thiazole derivatives have shown efficacy.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Comparison with Similar Compounds
Similar compounds include other imidazole and thiazole derivatives, such as:
- 2-(3-methoxyphenyl)-1H-imidazole
- 5-phenyl-1H-imidazole
- N-(thiazol-2-yl)acetamide
Compared to these compounds, 2-{[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide is unique due to its combined structural features, which may confer distinct biological and chemical properties.
Properties
IUPAC Name |
2-[[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2S2/c1-27-16-9-5-8-15(12-16)19-24-18(14-6-3-2-4-7-14)20(25-19)29-13-17(26)23-21-22-10-11-28-21/h2-12H,13H2,1H3,(H,24,25)(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEQWSLUCJOFJFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=C(N2)C3=CC=CC=C3)SCC(=O)NC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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